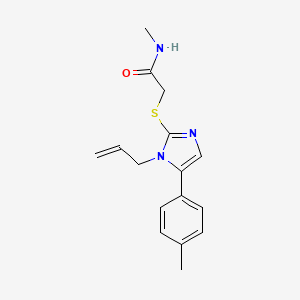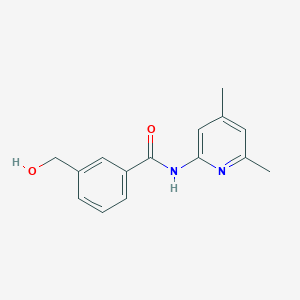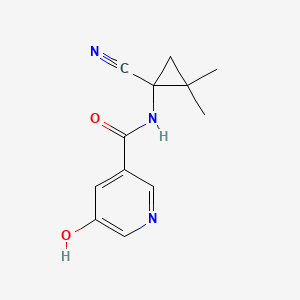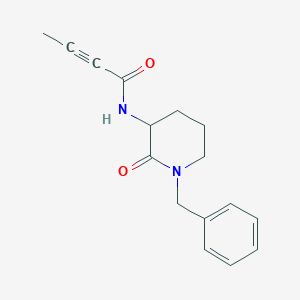
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a chemical compound that belongs to the class of imidazole derivatives. It is commonly used in scientific research for its various biochemical and physiological effects. The compound is synthesized using a specific method that involves several steps.
Wirkmechanismus
The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in metal catalysis reactions. Additionally, the compound's antifungal and antibacterial properties are attributed to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has various biochemical and physiological effects. It has been shown to inhibit the growth of several species of fungi and bacteria. The compound also exhibits antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide in lab experiments include its stability, solubility in water and organic solvents, and its ability to form stable complexes with metal ions. However, the compound's potential toxicity and limited availability may be considered as limitations.
Zukünftige Richtungen
There are several future directions for research on 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide. One potential direction is the development of new metal catalysis reactions using the compound as a ligand. Additionally, further research on the compound's antifungal and antibacterial properties may lead to the development of new drugs for the treatment of infectious diseases. Furthermore, studies on the compound's antioxidant and anti-inflammatory properties may lead to its potential use in the treatment of various diseases. Finally, research on the compound's toxicity and potential side effects may be necessary for its safe use in scientific research and drug development.
Synthesemethoden
The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves several steps. The first step involves the reaction of p-toluidine with allyl bromide in the presence of sodium hydride to form N-allyl-p-toluidine. The second step involves the reaction of N-allyl-p-toluidine with carbon disulfide and sodium hydroxide to form N-allyl-5-(p-tolyl)-1H-imidazole-2-thiol. The final step involves the reaction of N-allyl-5-(p-tolyl)-1H-imidazole-2-thiol with N-methylacetoacetamide in the presence of triethylamine to form 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide.
Wissenschaftliche Forschungsanwendungen
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has various scientific research applications. It is commonly used as a ligand in metal catalysis reactions. The compound also exhibits antifungal and antibacterial properties, making it a potential candidate for drug development. Additionally, it is used in the synthesis of other chemical compounds, such as imidazole derivatives and heterocycles.
Eigenschaften
IUPAC Name |
N-methyl-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-4-9-19-14(13-7-5-12(2)6-8-13)10-18-16(19)21-11-15(20)17-3/h4-8,10H,1,9,11H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBYYRQCKMZDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2973520.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide](/img/structure/B2973521.png)
![3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde](/img/structure/B2973525.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2973527.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2973529.png)
![4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2973530.png)
![N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2973532.png)
![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)

